Desvenlafaxine fumarate monohydrate is a pharmaceutical compound primarily used as an antidepressant. It is the active metabolite of venlafaxine and belongs to the class of serotonin-norepinephrine reuptake inhibitors. This compound has gained attention for its efficacy in treating major depressive disorder, with a significant prevalence in adult populations. The molecular formula for desvenlafaxine fumarate monohydrate is , and it has a molecular weight of 397.45 g/mol .
Desvenlafaxine fumarate monohydrate is classified as a serotonin-norepinephrine reuptake inhibitor, which works by increasing the levels of serotonin and norepinephrine in the brain, neurotransmitters that are often deficient in individuals suffering from depression. The compound was approved by the Food and Drug Administration in 2008 for the treatment of major depressive disorder in adults . It is synthesized from venlafaxine through a process known as O-demethylation, which enhances its pharmacological profile while reducing potential drug interactions associated with its parent compound .
The synthesis of desvenlafaxine fumarate monohydrate can be achieved through various methods, with one notable approach involving the following steps:
This synthetic route emphasizes efficiency, high yield (up to 71.09%), and minimal environmental impact compared to traditional methods .
The molecular structure of desvenlafaxine fumarate monohydrate features a chiral center and can be represented as follows:
The structural formula highlights the arrangement of atoms within the molecule, showcasing functional groups that contribute to its pharmacological activity.
Desvenlafaxine fumarate undergoes several chemical reactions during its synthesis:
Desvenlafaxine functions primarily as a serotonin-norepinephrine reuptake inhibitor. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, which is crucial for mood regulation. This mechanism aligns with its classification as an antidepressant, providing therapeutic benefits for patients with major depressive disorder .
Desvenlafaxine fumarate monohydrate is primarily utilized in clinical settings for treating major depressive disorder. Its efficacy has been established through various clinical trials demonstrating significant improvements in depressive symptoms compared to placebo treatments . Additionally, it serves as a potential subject for research into other psychiatric disorders due to its mechanism of action involving neurotransmitter modulation.
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5